Vicasinabin, also known as RG7774, is a synthetic cannabinoid that selectively targets the cannabinoid receptor 2 (CB2R). It has been developed for potential therapeutic applications, particularly in pain management and inflammatory diseases. This compound is notable for its oral bioavailability, which enhances its potential for clinical use compared to other cannabinoids that may require alternative delivery methods.
Vicasinabin was synthesized through a lead optimization process based on high-throughput screening hits, specifically focusing on enhancing its pharmacological profile and safety. The compound is classified under synthetic cannabinoids and has been studied for its pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles .
Vicasinabin falls within the category of synthetic cannabinoids, which are compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. Its primary classification is as a selective agonist for the CB2 receptor, distinguishing it from other cannabinoids that may affect both CB1 and CB2 receptors.
The synthesis of Vicasinabin involves several steps, beginning with benzyl chloride as a precursor. The synthesis process can be summarized as follows:
The entire synthesis process comprises approximately eight steps, utilizing techniques such as thin-layer chromatography and high-performance liquid chromatography-mass spectrometry for monitoring reactions.
Vicasinabin's molecular structure can be represented by the following formula:
The compound features a complex arrangement including a pyrrolidin-3-ol moiety and a triazolopyrimidine core structure. The stereochemistry of Vicasinabin is critical for its interaction with the CB2 receptor, influencing its pharmacological activity .
Vicasinabin participates in various chemical reactions typical of synthetic cannabinoids:
The detailed mechanisms of these reactions are essential for understanding its pharmacokinetics and potential interactions with other substances.
Vicasinabin exerts its effects primarily through selective activation of the CB2 receptor. This receptor is predominantly expressed in immune cells and peripheral tissues:
Relevant analyses include nuclear magnetic resonance spectroscopy (NMR) data confirming the purity (>95%) and structural integrity of synthesized Vicasinabin .
Vicasinabin shows promise in various scientific applications:
Vicasinabin (development code RG7774) emerged from a systematic lead optimization campaign initiated by Roche Holding AG following high-throughput screening of compound libraries. Researchers synthesized this triazolopyrimidine derivative to enhance selectivity and potency for cannabinoid receptor 2 activation while avoiding cannabinoid receptor 1 interactions that mediate psychotropic effects [2] [4]. The compound’s chemical designation is (S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol, with a CAS registry number 1433361-02-4 [4] [5]. Preclinical characterization demonstrated sub-nanomolar potency (EC₅₀: 2.8 nM) and binding affinity (Ki: 51.3 nM) for human cannabinoid receptor 2, with >1000-fold selectivity over cannabinoid receptor 1 in recombinant cell systems and native immune cells [2] [5].
Table 1: Key Molecular Properties of Vicasinabin
Property | Value | Experimental System |
---|---|---|
Molecular Weight | 399.46 g/mol | Calculated |
Cannabinoid Receptor 2 EC₅₀ | 2.8 nM | Chinese hamster ovary cells |
Cannabinoid Receptor 2 Ki | 51.3 nM | Competitive binding assay |
Oral Bioavailability | >60% | Rodent pharmacokinetic studies |
Plasma Half-life | 4–6 hours | Rat models |
Vicasinabin entered Phase 2 clinical development in 2020 following promising results in rodent models of diabetic retinopathy and uveitis [1]. The compound exhibited favorable absorption, distribution, metabolism, excretion, and toxicity profiles, including systemic exposure and adequate retinal penetration after oral administration [2] [4]. Roche terminated development in October 2023 after the compound failed to demonstrate significant efficacy in the CANBERRA trial—a global, multicenter, randomized study involving 139 participants with moderately severe to severe nonproliferative diabetic retinopathy [1] [3] [8]. This discontinuation marked a significant setback in the pursuit of selective cannabinoid receptor 2 agonists for ocular indications, though several competitors remain in clinical development [1] [8].
Diabetic retinopathy pathophysiology involves chronic hyperglycemia-induced inflammation, vascular permeability, leukocyte adhesion (leukostasis), and microglial activation—processes modulated by the endocannabinoid system [2] [4] [9]. Cannabinoid receptor 2 is predominantly expressed on immune cells, including retinal microglia, where its activation attenuates pro-inflammatory cytokine release and inhibits leukocyte migration [4] [10]. Preclinical evidence positions cannabinoid receptor 2 agonism as a mechanistic strategy to preserve blood-retinal barrier integrity:
Table 2: Mechanisms of Cannabinoid Receptor 2 Activation in Retinal Pathologies
Pathological Process | Effect of Cannabinoid Receptor 2 Activation | Vicasinabin Evidence |
---|---|---|
Vascular Permeability | ↓ Blood-retinal barrier breakdown | 68% reduction in diabetic rat models |
Leukocyte Adhesion | ↓ Endothelial adhesion molecule expression | Dose-dependent inhibition of leukostasis |
Microglial Activation | ↓ Migration and pro-inflammatory signaling | Reduced microglial translocation |
Cytokine Production | ↓ Tumor necrosis factor-α, interleukin-1β | Suppressed ocular inflammation |
The mechanistic rationale extended beyond diabetic retinopathy to other microvascular disorders, including choroidal neovascularization. Vicasinabin reduced lesion areas by 54% in laser-induced choroidal neovascularization rat models, suggesting applicability in neovascular age-related macular degeneration [4] [5]. This multi-pathway targeting strategy aimed to intervene earlier in diabetic retinopathy progression than current anti-vascular endothelial growth factor therapies, which primarily address late-stage neovascularization and edema [3] [9].
The discontinuation of Vicasinabin underscores the formidable challenges in developing orally bioavailable therapies for retinal diseases. As of 2025, no oral cannabinoid receptor 2 agonist has achieved regulatory approval for diabetic retinopathy, creating an unmet need for non-invasive treatment alternatives [1] [8]. Vicasinabin’s termination followed negative results from the Phase 2 CANBERRA trial (NCT04265261), where only 5.7%–9.5% of participants achieved ≥2-step improvement on the Diabetic Retinopathy Severity Scale across dose groups—statistically indistinguishable from placebo [3]. This outcome occurred despite 90% adherence and dose-dependent plasma exposure, suggesting inadequate target engagement or translational limitations of preclinical models [3] [8].
Several alternative oral therapeutic candidates remain active in clinical development:
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3